N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a sulfanyl group attached to the acetamide moiety, with two methylphenyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 2-methylphenylamine with 4-methylphenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: N-substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer activities. Researchers study its interactions with biological targets to understand its mechanism of action and optimize its therapeutic potential.
Industry: The compound is also explored for its applications in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the acetamide moiety may interact with hydrogen-bonding sites in biological molecules, influencing their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-(2-methylphenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- N-(2-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(2-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Comparison: N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the methyl group may enhance the compound’s lipophilicity and membrane permeability, potentially affecting its pharmacokinetic properties and efficacy in biological systems.
Properties
CAS No. |
333456-58-9 |
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Molecular Formula |
C16H17NOS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H17NOS/c1-12-7-9-14(10-8-12)19-11-16(18)17-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
KKXAQTZCHCMDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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